

# Application Notes and Protocols for Umbralisib Tosylate in Animal Studies

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## Compound of Interest

Compound Name: *Umbralisib Tosylate*

Cat. No.: *B8752720*

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## Introduction

**Umbralisib Tosylate**, a dual inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ) and casein kinase 1 epsilon (CK1 $\epsilon$ ), has been investigated for its therapeutic potential in various hematological malignancies.[1][2] Preclinical studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile.[1][2] These application notes provide detailed protocols for the preparation and administration of **Umbralisib Tosylate** for use in animal research, particularly in rodent models of lymphoma.

Umbralisib inhibits PI3K $\delta$ , a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3] Additionally, its inhibition of CK1 $\epsilon$  is believed to contribute to its anti-cancer effects.[3] While initially granted accelerated approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later withdrawn from the market due to safety concerns in a clinical trial.[3][4] Nevertheless, it remains a valuable tool for preclinical research into PI3K $\delta$  and CK1 $\epsilon$  signaling pathways.

## Data Presentation

### Pharmacokinetic Parameters of Umbralisib in Rodents

Parameter	Species	Dose & Route	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Vehicle	Reference
Umbralisib	Rat	10 mg/kg, Oral	283.8 ± 84.7	3.7 ± 0.5	5416.7 ± 1451.8	Not Specified	[5]
Umbralisib	Mouse	100 mg/kg/day, Oral	Not Reported	Not Reported	Exposure comparable to human 800 mg dose	Not Specified	[6]

## In Vivo Efficacy of Umbralisib Tosylate

Animal Model	Cancer Type	Treatment Regimen	Efficacy Endpoint	Results	Reference
NOD/SCID Mice	T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft	150 mg/kg/day, p.o.	Tumor Growth Inhibition	Significant tumor shrinkage by day 25	Not explicitly detailed in provided search results
Pregnant Mice	Embryo-fetal development study	100, 200, 400 mg/kg/day, p.o.	Developmental outcomes	Adverse outcomes observed at all doses	[6]

## Experimental Protocols

### Preparation of Umbralisib Tosylate for Oral Gavage

Objective: To prepare a homogenous suspension of **Umbralisib Tosylate** suitable for oral administration in rodents.

Materials:

- **Umbralisib Tosylate** powder
- Propylene glycol
- Ethanol (95-100%)
- Sterile microcentrifuge tubes
- Sterile magnetic stir bar and stir plate (optional)
- Sonicator (optional)
- Vortex mixer
- Pipettes and sterile tips

Protocol:

- Vehicle Preparation:
  - Prepare the vehicle by mixing 95% propylene glycol and 5% ethanol. For example, to prepare 10 mL of vehicle, mix 9.5 mL of propylene glycol with 0.5 mL of ethanol.
  - Vortex the solution thoroughly to ensure it is homogenous.
- Calculating the Amount of **Umbralisib Tosylate**:
  - Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).
  - Example Calculation for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume:
    - Dose for one mouse =  $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
    - Volume to administer =  $10 \text{ mL/kg} \times 0.025 \text{ kg} = 0.25 \text{ mL}$
    - Concentration of dosing solution =  $0.25 \text{ mg} / 0.25 \text{ mL} = 1 \text{ mg/mL}$
- Preparation of **Umbralisib Tosylate** Suspension:

- Weigh the required amount of **Umbralisib Tosylate** powder and place it in a sterile microcentrifuge tube.
- Add a small amount of the vehicle to the powder to create a paste. This helps in the initial dispersion of the compound.
- Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.
- For higher concentrations or if the compound is difficult to suspend, use of a sterile magnetic stir bar for a longer duration or brief sonication in a water bath may be beneficial. Ensure the solution does not overheat during sonication.
- Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear uniform.
- Prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

## Subcutaneous Lymphoma Xenograft Model in Mice

Objective: To evaluate the in vivo efficacy of **Umbralisib Tosylate** against a subcutaneous lymphoma xenograft model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID, NSG)
- Lymphoma cell line (e.g., a suitable human or murine lymphoma line)
- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers

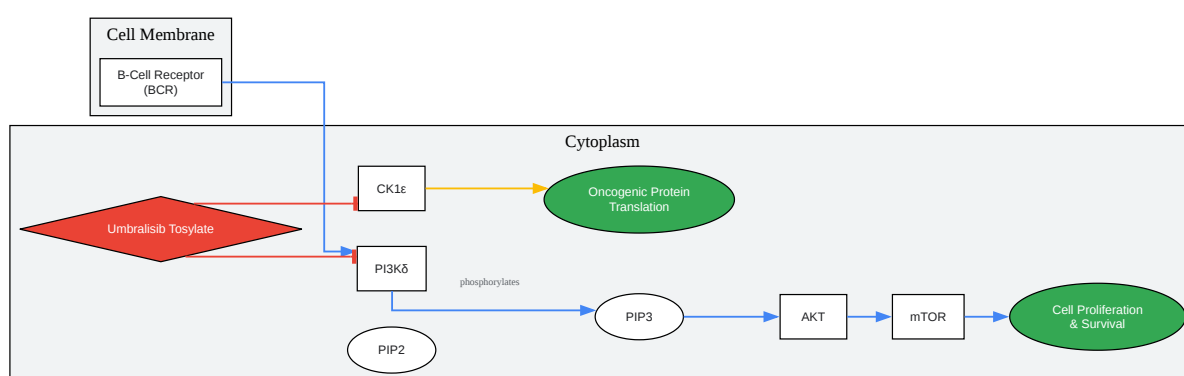
- **Umbralisib Tosylate** suspension (prepared as described above)
- Oral gavage needles (20-22 gauge, ball-tipped)

Protocol:

- Cell Preparation and Implantation:
  - Culture the chosen lymphoma cell line under standard conditions.
  - Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g.,  $5 \times 10^6$  to  $10 \times 10^6$  cells per 100  $\mu\text{L}$ ). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate and growth.
  - Inject 100  $\mu\text{L}$  of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow the tumors to establish and grow to a palpable size (e.g., 100-200  $\text{mm}^3$ ).
  - Measure tumor dimensions (length and width) with calipers 2-3 times per week.
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- Treatment Administration:
  - Randomize the mice into treatment and control groups once the tumors reach the desired size.
  - Administer **Umbralisib Tosylate** suspension or vehicle control orally via gavage daily at the desired dose (e.g., 150 mg/kg). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).
- Efficacy Evaluation:
  - Continue to monitor tumor growth and body weight throughout the study.
  - Primary endpoints may include tumor growth inhibition, tumor regression, and survival.

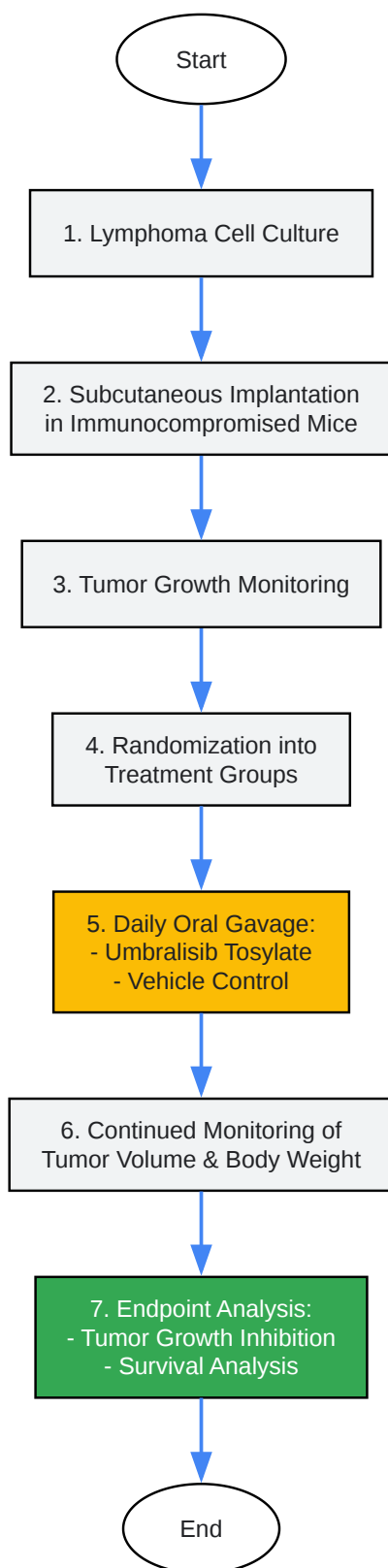
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

## Visualizations



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Caption: **Umbralisib Tosylate** Signaling Pathway.



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Caption: Xenograft Model Experimental Workflow.

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